molecular formula C13H24O4 B1459572 9-(tert-Butoxy)-9-oxononanoic acid CAS No. 1290540-34-9

9-(tert-Butoxy)-9-oxononanoic acid

Cat. No.: B1459572
CAS No.: 1290540-34-9
M. Wt: 244.33 g/mol
InChI Key: YREOXBTXUJZJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(tert-Butoxy)-9-oxononanoic acid is a useful research compound. Its molecular formula is C13H24O4 and its molecular weight is 244.33 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with a tert-butoxy group, such as 9-(tert-butoxy)-9-oxononanoic acid, are known to have unique reactivity patterns due to the crowded tert-butyl group . This suggests that the compound could interact with a variety of biological targets.

Mode of Action

It’s known that tert-butoxy radicals, which can be formed from compounds like this compound, are effective at hydrogen-atom abstraction . This suggests that this compound could potentially interact with its targets by donating or accepting hydrogen atoms, leading to various chemical transformations.

Biochemical Pathways

Compounds with a tert-butyl group, such as this compound, are known to be involved in various chemical transformations and have implications in biosynthetic and biodegradation pathways . This suggests that this compound could potentially influence a range of biochemical pathways and their downstream effects.

Pharmacokinetics

The compound’s tert-butoxy group is known to confer excellent stability against various nucleophiles and reducing agents . This suggests that this compound could potentially have good bioavailability and stability in the body.

Result of Action

It’s known that tert-butoxy radicals can induce several physiological alterations, leading to cell death via apoptosis or necrosis . This suggests that this compound could potentially have similar effects at the molecular and cellular levels.

Action Environment

It’s known that the tert-butyl group in compounds like this compound is highly stable and resistant to various environmental conditions . This suggests that the compound’s action could potentially be influenced by factors such as temperature, pH, and the presence of other chemical entities in the environment.

Properties

IUPAC Name

9-[(2-methylpropan-2-yl)oxy]-9-oxononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-13(2,3)17-12(16)10-8-6-4-5-7-9-11(14)15/h4-10H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREOXBTXUJZJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.